molecular formula C19H21ClN2O3S B2471138 1-(4-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946259-53-6

1-(4-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2471138
CAS No.: 946259-53-6
M. Wt: 392.9
InChI Key: SVQMTOLNZMBEIA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a propanoyl group, a tetrahydroquinoline moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Tetrahydroquinoline Core: Starting from aniline derivatives, the tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Attachment of the Propanoyl Group: The propanoyl group can be attached through an acylation reaction using propanoyl chloride.

    Formation of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic uses.

    Materials Science: Exploration of its properties for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide would depend on its specific biological targets. Potential mechanisms may include:

    Binding to Receptors: Interaction with specific receptors in the body to modulate biological pathways.

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.

    Signal Transduction Modulation: Modulation of signal transduction pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Uniqueness

1-(4-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-11-3-4-15-12-17(9-10-18(15)22)21-26(24,25)13-14-5-7-16(20)8-6-14/h5-10,12,21H,2-4,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQMTOLNZMBEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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